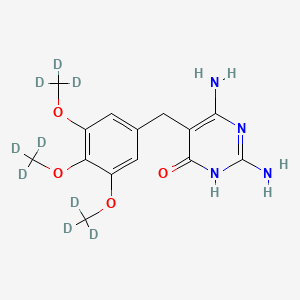
4-Hydroxy Trimethoprim-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy Trimethoprim-d9 is a deuterium-labeled derivative of Trimethoprim, a widely used antibiotic. This compound is often utilized in scientific research due to its ability to act as a tracer in metabolic studies and drug development processes.
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroxy Trimethoprim-d9 can be synthesized through a series of chemical reactions starting from Trimethoprim. The process involves the introduction of a hydroxyl group (-OH) and the incorporation of deuterium atoms (D) at specific positions on the Trimethoprim molecule. The reaction conditions typically require the use of strong bases and deuterated solvents to ensure the incorporation of deuterium.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to achieve high yields. The process involves careful control of temperature, pressure, and reaction time to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 4-Hydroxy Trimethoprim-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, deuterated analogs, and various intermediates that can be further modified for specific applications.
科学的研究の応用
4-Hydroxy Trimethoprim-d9 is extensively used in scientific research due to its unique properties. It serves as a valuable tool in:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways of Trimethoprim and its derivatives.
Biology: Employed in drug development to study the pharmacokinetics and pharmacodynamics of Trimethoprim-based antibiotics.
Medicine: Utilized in clinical research to investigate the efficacy and safety of new antibiotic formulations.
Industry: Applied in the quality control and assurance of pharmaceutical products to ensure consistency and purity.
作用機序
The mechanism by which 4-Hydroxy Trimethoprim-d9 exerts its effects is similar to that of Trimethoprim. It inhibits bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for DNA synthesis and cell division. By blocking this enzyme, this compound effectively hampers bacterial growth and replication.
Molecular Targets and Pathways:
Molecular Target: Dihydrofolate reductase
Pathways: Inhibition of folate metabolism, leading to the disruption of DNA synthesis in bacteria.
類似化合物との比較
Trimethoprim
Methotrexate
Pyrimethamine
Pemetrexed
特性
分子式 |
C14H18N4O4 |
|---|---|
分子量 |
315.37 g/mol |
IUPAC名 |
2,4-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1D3,2D3,3D3 |
InChIキー |
FYJKTYLNKCUCLP-GQALSZNTSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=C(N=C(NC2=O)N)N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















